molecular formula C17H18N2O B12597148 Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]- CAS No. 613660-92-7

Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]-

Cat. No.: B12597148
CAS No.: 613660-92-7
M. Wt: 266.34 g/mol
InChI Key: UOJLWMGDMFJOPQ-UHFFFAOYSA-N
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Description

Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]- is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The compound is characterized by the presence of a pyrrolidine ring substituted with a methyl group and a carbonyl group attached to a phenyl-pyridinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]- typically involves the construction of the pyrrolidine ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methylpyrrolidine with 5-phenyl-3-pyridinecarboxylic acid in the presence of a dehydrating agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger specific cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the phenyl-pyridinyl moiety enhances its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

613660-92-7

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

(2-methylpyrrolidin-1-yl)-(5-phenylpyridin-3-yl)methanone

InChI

InChI=1S/C17H18N2O/c1-13-6-5-9-19(13)17(20)16-10-15(11-18-12-16)14-7-3-2-4-8-14/h2-4,7-8,10-13H,5-6,9H2,1H3

InChI Key

UOJLWMGDMFJOPQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C(=O)C2=CN=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

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